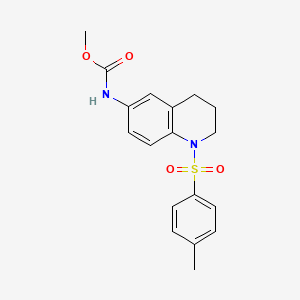

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is a chemical compound. It is a derivative of 1,2,3,4-tetrahydroquinoline, which is a tertiary amine . The compound is available for purchase from various chemical suppliers.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been described in the literature. The reaction was first described by Pictet and Spengler in 1911, wherein phenylethylamine and dimethoxymethane were reacted in the presence of aqueous HCl at 100 °C to afford THIQ .

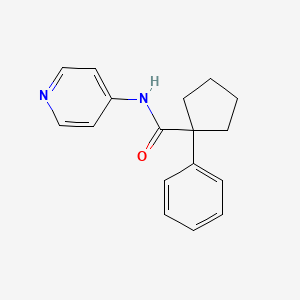

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been studied. For example, single X-ray crystal analysis of a related compound revealed the presence of strong resonance-assisted hydrogen bonds .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline derivatives can interact with various biological targets. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline can interact with agonistic conformation of dopamine (DA) receptors .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives have been reported. For example, the molecular weight of 1-Methyl-1,2,3,4-tetrahydroquinoline is 147.22 g/mol .

科学的研究の応用

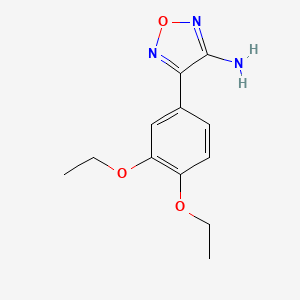

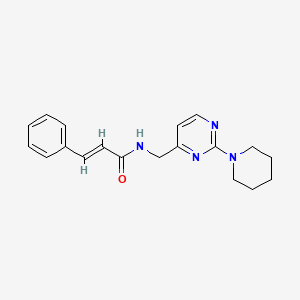

Synthesis of Triazole Compounds

Triazoles are significant heterocycles with broad biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties . The unique structure of triazoles allows for the formation of various non-covalent bonds with enzymes and receptors, leading to a wide range of biological activities. Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can be utilized in the synthesis of triazole compounds, which are applied in medicinal scaffolds and as antifungals in clinical applications .

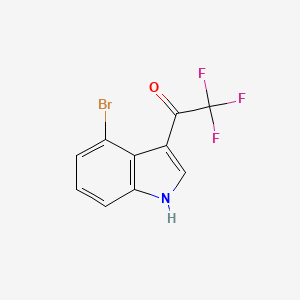

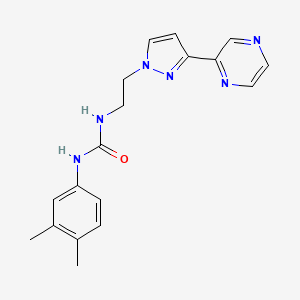

Medicinal Chemistry and SAR Studies

The tetrahydroquinoline scaffold, part of the compound’s structure, is crucial in medicinal chemistry. It exhibits diverse biological activities against infective pathogens and neurodegenerative disorders. The compound can be used to develop novel analogs with potent biological activity, and it plays a role in structure-activity relationship (SAR) studies to understand the mechanism of action of these analogs .

Catalytic Synthesis of Heterocycles

Catalysts play a vital role in the synthesis of heterocycles like 1,2,3-triazoles. The compound can be involved in catalytic processes that lead to the synthesis of these heterocycles, which have applications in medicine and photochemistry. The development of new catalytic and eco-compatible approaches for the synthesis of these compounds is an area of active research .

Green Chemistry Applications

Ionic liquids (ILs) are gaining attention for their use in organic synthesis as solvents and catalysts due to their superior physicochemical properties. Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can be synthesized using ILs, contributing to the advancement of green chemistry practices .

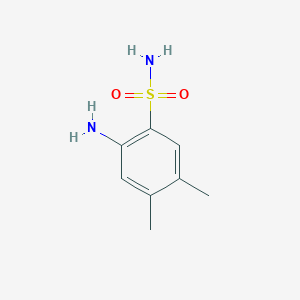

Antibacterial and Antifungal Agents

Several triazoles, which can be synthesized from the compound, have proven to be effective antibacterial and antifungal agents. These applications are crucial in the development of new treatments for infectious diseases .

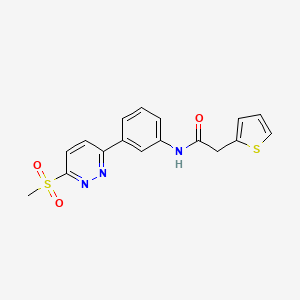

Drug Design and Development

The compound’s structure allows for the creation of various drug candidates. Its role in drug design is significant, as it can be incorporated into molecules that target specific receptors or enzymes, leading to the development of new therapeutic agents .

特性

IUPAC Name |

methyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-5-8-16(9-6-13)25(22,23)20-11-3-4-14-12-15(7-10-17(14)20)19-18(21)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZHFNKDUZFHKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)

![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)

![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)

![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B2363543.png)